2-Bromo-2-methyl-1-morpholinopropan-1-one

Vue d'ensemble

Description

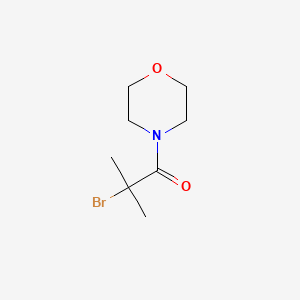

2-Bromo-2-methyl-1-morpholinopropan-1-one (BMMP) is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a strong, pungent odor that is soluble in water and other organic solvents. BMMP is used in a wide range of applications, from synthesis of pharmaceuticals and agrochemicals to the preparation of materials for biomedical research. BMMP is widely used in the laboratory due to its unique properties and its ability to be easily synthesized.

Applications De Recherche Scientifique

Synthesis and Chemical Studies

Synthesis of Antimicrobial Compounds : 2-Bromo-2-methyl-1-morpholinopropan-1-one has been used in the synthesis of compounds with potential anti-tuberculosis activity. Specifically, compounds involving bromoquinoline and phenyl derivatives were synthesized and their anti-tuberculosis activities were investigated (Bai et al., 2011).

Creation of Amino and Morpholine Derivatives : Research has involved reactions with morpholine to create various derivatives. For instance, 2-bromo-1-phenyl and 2-bromo-1-(4-methylphenyl) derivatives were used to produce amino and morpholine compounds, exploring chemical reactivity and structural analysis (Potkin et al., 2007).

Synthesis of Potent Agonists : In the synthesis of potent muscarinic agonists, which are significant in antimicrobial research, this compound has been used. This is critical for developing arecoline derivatives and other antimicrobial agents (Kumar et al., 2007).

Polymer Modification and Applications : The chemical has been used to modify polymers, such as 1,2-polybutadiene, transforming it into reactive intermediates for various applications. This includes the creation of water-soluble polymers and stabilizers in the heterophase polymerization of styrene (Yuan et al., 2011).

Development of Antidepressant Agents : Synthesis studies have led to the creation of morpholine hydrochloride derivatives, indicating potential antidepressive activities. These derivatives have been synthesized from various bromopropanone compounds and tested for pharmacological effects (Guo Ya-nan, 2010).

Biological and Pharmaceutical Research

Analgesic and Ulcerogenic Activity Studies : Novel pyrimidine derivatives, synthesized using this compound, have been tested for analgesic and ulcerogenic activities. These compounds showed significant analgesic activity without ulcerogenic effects, indicating potential therapeutic applications (Chaudhary et al., 2012).

Investigating Antimicrobial and Anti-Inflammatory Properties : A series of quinazolin-4(3H)-ones synthesized using this chemical demonstrated analgesic, anti-inflammatory, and antimicrobial activities. This research is pivotal in drug development for bacterial and fungal infections (Panneerselvam et al., 2003).

Photopolymerization Studies : In the study of free-radical photopolymerization, this compound was used to analyze end-group formation in polymers. This is significant for understanding polymerization processes and designing polymers with specific properties (Vana et al., 2002).

Drug Delivery Systems : The compound's derivatives have been studied as potential prodrug systems for selective drug delivery to hypoxic tissues, highlighting its role in targeted therapeutic applications (Parveen et al., 1999).

Chemosensor Development : Research involving bromophenol derivatives with this chemical has led to the development of chemosensors for detecting ions like zinc and arsenate. These findings are significant for environmental monitoring and biological applications (Maity et al., 2021).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Analyse Biochimique

Biochemical Properties

2-Bromo-2-methyl-1-morpholinopropan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular processes .

Propriétés

IUPAC Name |

2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNTXYFLZHGRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548903 | |

| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-51-9 | |

| Record name | 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)